2-(2,4-Difluorophenyl)-4-fluorobenzoic acid
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Overview
Description
2-(2,4-Difluorophenyl)-4-fluorobenzoic acid: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of two fluorine atoms on the phenyl ring and one fluorine atom on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenyl)-4-fluorobenzoic acid typically involves the following steps:
Carboxylation: The carboxyl group can be introduced via a carboxylation reaction, often using carbon dioxide in the presence of a strong base like sodium hydroxide.
Coupling Reactions: The final step involves coupling the fluorinated aromatic ring with the benzoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and carboxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common for aromatic carboxylic acids.
Coupling Reactions: As mentioned, it can be synthesized through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Fluorinating Agents: Fluorine gas, N-fluorobenzenesulfonimide.
Bases: Sodium hydroxide, potassium carbonate.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Carboxylic acids can be oxidized to form carbon dioxide and water under strong oxidative conditions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic processes due to its unique electronic properties.
Biology and Medicine:
Biological Studies: Used in studies to understand the effects of fluorinated compounds on biological systems.
Industry:
Material Science: Utilized in the development of new materials with specific properties such as increased thermal stability or resistance to degradation.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-(2,4-Difluorophenyl)-4-fluorobenzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with specific enzymes or receptors. This can lead to inhibition or activation of biological pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
- 2,4-Difluorobenzoic acid
- 4-Fluorobenzoic acid
- 2,4-Difluorophenylboronic acid
Comparison:
- 2,4-Difluorobenzoic acid: Similar in structure but lacks the additional fluorine atom on the benzoic acid moiety, which can affect its reactivity and applications.
- 4-Fluorobenzoic acid: Contains only one fluorine atom, making it less electron-withdrawing and potentially less reactive in certain chemical reactions.
- 2,4-Difluorophenylboronic acid: Used in similar coupling reactions but has different reactivity due to the presence of the boronic acid group .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-7-2-4-10(13(17)18)11(5-7)9-3-1-8(15)6-12(9)16/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHQXUVYDZQFCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(C=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681223 |
Source
|
Record name | 2',4',5-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1182443-20-4 |
Source
|
Record name | 2',4',5-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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